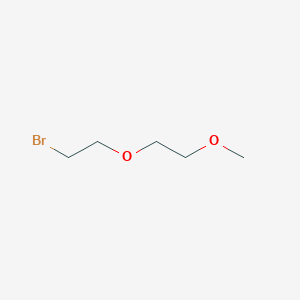

1-Bromo-2-(2-methoxyethoxy)ethane

Overview

Description

1-Bromo-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C5H11BrO2. It is a clear, colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

1-Bromo-2-(2-methoxyethoxy)ethane is a chemical compound used in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. Specific targets can vary depending on the particular reaction or synthesis pathway .

Mode of Action

The compound acts as a reagent in organic synthesis, participating in chemical reactions to form new compounds . Its bromine atom is highly reactive, allowing it to form bonds with other molecules or functional groups in the target compounds .

Biochemical Pathways

This compound is involved in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through chemical reactions . For example, it can contribute to the synthesis of DPP derivatives, which are used as pigments in two-photon excited fluorescence microscopy .

Preparation Methods

1-Bromo-2-(2-methoxyethoxy)ethane can be synthesized through the reaction of bromoethane with 2-methoxyethanol in the presence of a base . Another method involves the reaction of diethylene glycol monomethyl ether with phosphorus tribromide. The reaction is carried out in an ice bath, followed by gradual warming to room temperature and heating in an oil bath . The product is then extracted with diethyl ether and purified .

Chemical Reactions Analysis

1-Bromo-2-(2-methoxyethoxy)ethane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reagents used in these reactions include sodium or potassium hydroxide, which facilitate the substitution of the bromine atom with other functional groups . The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium methoxide can yield 2-(2-methoxyethoxy)ethanol .

Scientific Research Applications

1-Bromo-2-(2-methoxyethoxy)ethane is used in the synthesis of various compounds for scientific research. It is employed in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . Additionally, it is used in the synthesis of squaraine dyes, which exhibit selective fluorogenic responses towards zinc cations

Comparison with Similar Compounds

1-Bromo-2-(2-methoxyethoxy)ethane can be compared to similar compounds such as 2-bromoethyl methyl ether and 2-(2-methoxyethoxy)ethyl bromide . These compounds share similar structures and reactivity patterns but differ in their specific applications and properties. For instance, 2-bromoethyl methyl ether is used in the synthesis of other ethers, while 2-(2-methoxyethoxy)ethyl bromide is used in the preparation of polyethylene glycol derivatives .

Biological Activity

1-Bromo-2-(2-methoxyethoxy)ethane, a compound with the molecular formula and a molecular weight of approximately 183.05 g/mol, has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its ether functional groups, which contribute to its solubility and reactivity. The synthesis typically involves the reaction of bromoethane with 2-(2-methoxyethoxy)ethanol under controlled conditions. The compound is often stabilized for storage and use in laboratory settings, ensuring its integrity for biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The ether moieties allow the compound to integrate into lipid membranes, potentially altering membrane fluidity and function.

- Enzyme Modulation : Preliminary studies suggest that it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : There is emerging evidence that compounds with similar structures can interact with cannabinoid receptors, suggesting potential analgesic properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating significant potency compared to control substances.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against human breast cancer cells (MCF-7), resulting in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have yielded promising results. In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly inhibited biofilm formation by Pseudomonas aeruginosa, highlighting its potential application in treating chronic infections.

- Cancer Research : In a controlled laboratory setting, researchers found that the compound could sensitize resistant cancer cells to chemotherapy agents, suggesting a role in enhancing therapeutic efficacy.

- Neuroprotection : An animal study indicated that pre-treatment with the compound before inducing neurotoxic injury led to improved cognitive function and reduced neuronal loss, supporting its use as a neuroprotective agent.

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJXNSHCKHFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92450-98-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30202494 | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-17-6 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54149-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,6-dioxaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-Bromo-2-(2-methoxyethoxy)ethane used in the development of VRFB membranes?

A1: this compound is used as a grafting agent to modify the properties of polybenzimidazole (AmPBI) in the development of VRFB membranes []. The compound's structure allows it to react with the amino groups present in AmPBI, introducing flexible hydrophilic side chains. This modification aims to improve the proton conductivity of the membrane while simultaneously reducing vanadium ion permeability.

Q2: What is the impact of incorporating this compound on the performance of the VRFB membrane?

A2: The incorporation of this compound into the AmPBI polymer matrix leads to the creation of a composite membrane (AmPBI-MOE-PIL-X) with improved properties for VRFB applications []. Specifically, the grafted hydrophilic side chains enhance proton conductivity, a crucial factor for efficient battery operation. Furthermore, increasing the concentration of the ionic liquid component (PIL) within the membrane leads to a reduction in vanadium ion permeability. This is critical for preventing self-discharge and enhancing the overall performance and lifespan of VRFBs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.